Targapremir-210
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is particularly significant in the field of cancer research due to its ability to inhibit the processing of precursor microRNA-210, which is often overexpressed in hypoxic cancer cells . Targapremir-210 has shown promise in inducing apoptosis in cancer cells, making it a valuable tool for scientific research and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Targapremir-210 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a model compound for studying click chemistry reactions. Its high specificity and efficiency make it an ideal candidate for exploring new synthetic routes and reaction conditions .
Biology
In biological research, this compound is used to study the role of microRNA-210 in cancer cells. By inhibiting the processing of precursor microRNA-210, researchers can investigate the downstream effects on gene expression and cell behavior .
Medicine
In medicine, this compound has shown promise as a potential therapeutic agent for cancer treatment. Its ability to induce apoptosis in hypoxic cancer cells makes it a valuable tool for developing new cancer therapies .
Industry
In industrial applications, this compound can be used in the development of new drugs and therapeutic agents. Its efficient synthesis and potent biological activity make it an attractive candidate for large-scale production and commercialization .
Wirkmechanismus
Targapremir-210 exerts its effects by binding to the precursor microRNA-210 and inhibiting its processing into mature microRNA-210. This inhibition occurs with high binding affinity (Kd 200 nM), effectively reducing the levels of mature microRNA-210 in hypoxic cancer cells . The reduction in microRNA-210 levels leads to the reprogramming of oncogenic pathways and induces apoptosis in cancer cells .
Biochemische Analyse
Biochemical Properties
Targapremir-210 inhibits the processing of pre-miR-210 with high binding affinity (Kd 200 nM) . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Cellular Effects
This compound selectively targets RNAs and affects cellular responses to environmental conditions . It decreases mature miR-210 levels in MDA-MB-231 cells cultured under hypoxic conditions, with an IC50 of ∼200 nM . It induces apoptosis in MDA-MB-231 cells under hypoxic conditions .
Molecular Mechanism
This compound binds to the Dicer site of the miR-210 hairpin precursor . It inhibits the processing of pre-miR-210, leading to a decrease in mature miR-210 levels . This results in the reduction of HIF-1α levels and induction of apoptosis .
Temporal Effects in Laboratory Settings
This compound has been shown to sustain its effects for an extended period. For instance, in a study involving MDA-MB-231 triple negative breast cancer (TNBC) cells, this compound was able to reach the tumor and sustain its effects for the entire 21-day period .
Dosage Effects in Animal Models
In animal models, this compound has been shown to impede the proliferation of MDA-MB-231 TNBC cells . A single intraperitoneal injection of 100 μL of 200 nM this compound was able to decrease tumor growth as assessed by luciferase signal intensity and mass of the resected tumor .
Metabolic Pathways
It is known that miR-210, which this compound inhibits, plays a role in the regulation of hypoxia-inducible factors .
Transport and Distribution
It has been shown that this compound can reach the tumor in a mouse model .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Targapremir-210 is synthesized using click chemistry, a method known for its efficiency and selectivity. The compound contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . This reaction is highly specific and occurs under mild conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for industrial applications. The use of copper catalysts and azide-alkyne cycloaddition reactions are well-established in industrial settings, allowing for the efficient production of this compound in larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Targapremir-210 primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are characterized by their high specificity and efficiency.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azide and alkyne groups.
Azide and Alkyne Groups: Essential functional groups for click chemistry reactions.
Mild Conditions: Reactions typically occur at room temperature or slightly elevated temperatures, making them suitable for sensitive compounds.
Major Products
The primary product of these reactions is this compound itself, formed through the cycloaddition of azide and alkyne groups. This product is highly stable and retains its inhibitory activity against microRNA-210 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthone Derivatives: These compounds also inhibit microRNA processing but with different specificity and efficiency.
Aminoglycosides: Known for their ability to bind to RNA, these compounds can inhibit microRNA function through different mechanisms.
Ether-Amide Derivatives: These compounds selectively bind and inhibit target microRNAs in living cells.
Uniqueness of Targapremir-210
This compound stands out due to its high specificity and potency in inhibiting microRNA-210. Its ability to induce apoptosis selectively in hypoxic cancer cells makes it a unique and valuable tool for cancer research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-(3-azidopropyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N10O2/c1-41-14-16-42(17-15-41)24-9-11-27-29(21-24)39-32(37-27)23-8-10-26-28(20-23)38-31(36-26)22-5-2-6-25(19-22)44-18-3-7-30(43)34-12-4-13-35-40-33/h2,5-6,8-11,19-21H,3-4,7,12-18H2,1H3,(H,34,43)(H,36,38)(H,37,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYVJEWMAWLKAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)NCCCN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.